molecular formula C16H16ClN3O3S B1226748 Zidapamide CAS No. 75820-08-5

Zidapamide

货号: B1226748
CAS 编号: 75820-08-5
分子量: 365.8 g/mol
InChI 键: BHUKYXOYJMLRAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

齐达帕米是一种噻嗪类利尿剂,主要用于治疗高血压和充血性心力衰竭引起的浮肿。 它以降低血压的功效和与其他利尿剂相比较低的副作用发生率而闻名 .

化学反应分析

反应类型

齐达帕米会发生各种化学反应,包括:

常用试剂和条件

    氧化: 强酸或碱。

    还原: 在受控条件下使用特定的还原剂。

    取代: 强亲核试剂和合适的溶剂。

形成的主要产物

这些反应形成的主要产物包括4-氯-3-磺酰胺苯甲酰胺和4-氯-3-(甲酰磺酰基)-N-(2-甲基-2,3-二氢-1H-吲哚-1-基)苯甲酰胺 .

生物活性

Zidapamide is a sulfamoylbenzoic acid derivative and an analog of indapamide, primarily recognized for its diuretic properties. This compound is utilized in the management of hypertension and edema associated with heart failure. Its biological activity is characterized by several mechanisms that influence renal function and cardiovascular health.

This compound operates primarily as a thiazide-like diuretic, inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, resulting in reduced blood volume and lower blood pressure. The compound's unique structure allows it to interact with specific molecular targets, enhancing its efficacy in diuresis and antihypertensive effects.

Key Mechanisms:

  • Inhibition of Sodium Reabsorption : this compound inhibits the Na+/Cl- co-transporter in the distal convoluted tubule, which is crucial for sodium reabsorption.
  • Vasodilation : It may also induce vasodilation through mechanisms that are not fully understood but are thought to involve modulation of calcium channels.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Half-life : Approximately 8-10 hours, allowing for once-daily dosing.
  • Metabolism : Metabolized primarily in the liver, with metabolites excreted via urine.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound:

  • Hypertension Management : A study comparing this compound with other antihypertensive agents demonstrated significant reductions in systolic and diastolic blood pressure over 24 hours, supporting its use as an effective treatment for hypertension .
  • Heart Failure : this compound has shown benefits in patients with heart failure, particularly those with fluid retention. A clinical trial indicated that patients receiving this compound experienced improved symptoms and reduced hospitalizations compared to those on placebo.
  • Long-term Use : In a long-term follow-up study, patients treated with this compound maintained improved blood pressure control without significant adverse effects over five years .

Case Studies

Several case studies highlight the practical implications of this compound use:

  • Case Study 1 : A 65-year-old male patient with resistant hypertension was treated with this compound alongside a standard regimen of ACE inhibitors and beta-blockers. The addition of this compound resulted in a notable decrease in blood pressure readings from 160/100 mmHg to 130/80 mmHg within three months .
  • Case Study 2 : In a cohort study involving elderly patients with heart failure, those treated with this compound reported improved quality of life metrics and reduced diuretic-related side effects compared to traditional loop diuretics.

Safety Profile

This compound is generally well-tolerated; however, potential side effects may include:

  • Electrolyte imbalances (e.g., hypokalemia)
  • Dizziness
  • Gastrointestinal disturbances

Monitoring electrolyte levels is essential during treatment to mitigate these risks.

属性

IUPAC Name

4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKYXOYJMLRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048834
Record name Zipadamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75820-08-5
Record name 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75820-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zidapamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zipadamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zidapamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIDAPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zidapamide
Reactant of Route 2
Reactant of Route 2
Zidapamide
Reactant of Route 3
Reactant of Route 3
Zidapamide
Reactant of Route 4
Reactant of Route 4
Zidapamide
Reactant of Route 5
Reactant of Route 5
Zidapamide
Reactant of Route 6
Reactant of Route 6
Zidapamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。